molecular formula C15H19ClF3N3O B10901074 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10901074
M. Wt: 349.78 g/mol
InChI Key: FFRVQZRDEJZURP-UHFFFAOYSA-N
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the pyrazole ring and other substituents. Key steps may include:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the pyrazole ring: This step often involves the reaction of hydrazines with 1,3-diketones or other suitable precursors.

    Functionalization: Chlorination, methylation, and trifluoromethylation are carried out using appropriate reagents such as thionyl chloride, methyl iodide, and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BICYCLO[2.2.1]HEPT-2-YL-ETHYL)-2-(2-HYDROXY-PHENOXY)-ACETAMIDE
  • N-(1-BICYCLO[2.2.1]HEPT-2-YL-ETHYL)-2,4-DINITROBENZAMIDE

Uniqueness

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a bicyclo[2.2.1]heptane ring with a pyrazole ring and multiple functional groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Properties

Molecular Formula

C15H19ClF3N3O

Molecular Weight

349.78 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H19ClF3N3O/c1-7(10-6-8-3-4-9(10)5-8)20-14(23)12-11(16)13(15(17,18)19)21-22(12)2/h7-10H,3-6H2,1-2H3,(H,20,23)

InChI Key

FFRVQZRDEJZURP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl

Origin of Product

United States

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